4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide
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Overview
Description
4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide is a complex organic compound that belongs to the class of thiazolidinediones Thiazolidinediones are known for their diverse biological activities and are often explored for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide typically involves the condensation of a thiazolidinedione derivative with an appropriate benzylidene compound. One common method involves the use of a transition-metal-free methodology for the chemoselective reduction of benzylidene thiazolidine-2,4-diones . This approach employs water as the hydrogen source, making it a greener alternative to traditional methods.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of green chemistry and sustainable practices are often emphasized. The use of electrochemical reduction techniques and catalytic processes can enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene moiety to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinediones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The thiazolidinedione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism . This activation leads to improved insulin sensitivity and anti-inflammatory effects, making it a potential therapeutic agent for metabolic disorders.
Comparison with Similar Compounds
Similar Compounds
- (5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
- 4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate
- 4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide
Uniqueness
What sets 4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the N-(4-methylphenyl) group, in particular, may enhance its interaction with certain molecular targets, leading to unique pharmacological properties.
Properties
IUPAC Name |
4-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-15-9-11-17(12-10-15)22-19(24)8-5-13-23-20(25)18(27-21(23)26)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,22,24)/b18-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNVCBHUKYRDSF-NBVRZTHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CC=C3)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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